Theophylline calcium salicylate
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Overview
Description
Theophylline calcium salicylate is a compound formed by the combination of theophylline and calcium salicylate. Theophylline is a methylxanthine derivative commonly used as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Calcium salicylate is a calcium salt of salicylic acid, known for its anti-inflammatory and analgesic properties. The combination of these two compounds aims to leverage their individual therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Theophylline calcium salicylate can be synthesized by reacting theophylline with calcium salicylate in an aqueous medium. The reaction typically involves dissolving both theophylline and calcium salicylate in water, followed by precipitation of the resulting compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar principles as the laboratory preparation. The process includes the dissolution of theophylline and calcium salicylate in water, followed by controlled precipitation and purification steps to obtain the final product. The industrial process is optimized for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Theophylline calcium salicylate undergoes various chemical reactions, including:
Oxidation: Theophylline can be oxidized to form 1,3-dimethyluric acid.
Reduction: Reduction reactions are less common for this compound.
Substitution: Theophylline can undergo substitution reactions, particularly at the nitrogen atoms in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: 1,3-dimethyluric acid.
Substitution: Various alkylated derivatives of theophylline.
Scientific Research Applications
Theophylline calcium salicylate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of methylxanthines and salicylates in various chemical reactions.
Biology: Investigated for its effects on cellular processes, particularly those involving cyclic AMP and phosphodiesterase inhibition.
Medicine: Studied for its potential therapeutic effects in respiratory diseases, inflammation, and pain management.
Mechanism of Action
Theophylline calcium salicylate exerts its effects through multiple mechanisms:
Theophylline: Inhibits phosphodiesterase, leading to increased levels of cyclic AMP, which results in bronchodilation and anti-inflammatory effects.
Calcium Salicylate: Inhibits cyclooxygenase, reducing the production of prostaglandins, which are mediators of inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Theophylline Magnesium Salicylate: Similar in structure and function, but uses magnesium instead of calcium.
Theobromine: Another methylxanthine with similar bronchodilator properties but less potent.
Caffeine: A methylxanthine with central nervous system stimulant effects, commonly found in beverages.
Uniqueness
Theophylline calcium salicylate is unique due to its combination of bronchodilator and anti-inflammatory properties, making it particularly useful in treating respiratory conditions with an inflammatory component. The presence of calcium salicylate enhances its anti-inflammatory effects compared to theophylline alone .
Properties
CAS No. |
129-98-6 |
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Molecular Formula |
C14H12CaN4O5 |
Molecular Weight |
356.35 g/mol |
IUPAC Name |
calcium;1,3-dimethyl-7H-purine-2,6-dione;2-oxidobenzoate |
InChI |
InChI=1S/C7H8N4O2.C7H6O3.Ca/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;8-6-4-2-1-3-5(6)7(9)10;/h3H,1-2H3,(H,8,9);1-4,8H,(H,9,10);/q;;+2/p-2 |
InChI Key |
HBGYWKVYHHULPL-UHFFFAOYSA-L |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C1=CC=C(C(=C1)C(=O)[O-])[O-].[Ca+2] |
Origin of Product |
United States |
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